Vinepidine

Beschreibung

Herstellungsmethoden

Vinepidin kann, wie andere Vinca-Alkoloide, durch semisynthetische Verfahren synthetisiert werden. Das Verfahren beinhaltet typischerweise die Extraktion von Vincristin aus der Madagaskar-Immergrünpflanze, gefolgt von chemischen Modifikationen, um Vinepidin zu erzeugen. Die Reaktionsbedingungen für diese Modifikationen beinhalten häufig die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen.

Eigenschaften

CAS-Nummer |

68170-69-4 |

|---|---|

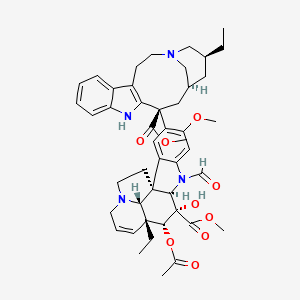

Molekularformel |

C46H56N4O9 |

Molekulargewicht |

809.0 g/mol |

IUPAC-Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C46H56N4O9/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3/t28-,29-,38-,39+,40+,43+,44+,45-,46-/m0/s1 |

InChI-Schlüssel |

KLFUUCHXSFIPMH-LMQWBHQESA-N |

SMILES |

CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Isomerische SMILES |

CC[C@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Kanonische SMILES |

CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Synonyme |

vinepidine |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Iminium Intermediate Formation

The condensation of tryptamine and secologanin derivatives under acidic conditions (pH 3.2, HCl) generates a dimeric iminium intermediate, which is stabilized via chelation with ferric chloride (2 equivalents). Controlled aeration (60 mL/min for 15 minutes) at 20°C facilitates oxidative coupling, yielding the enamine precursor in 75% purity.

Enamine Reduction and Functionalization

The enamine undergoes stereoselective reduction using sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) at 0°C, followed by amine alkylation with bromoethylamine to install the C-4' substituent. Reaction parameters critical to optimizing yield include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0°C | Prevents epimerization |

| NaBH3CN Concentration | 1.5 equivalents | Maximizes reduction efficiency |

| Reaction Duration | 8 hours | Balances conversion vs. degradation |

Data adapted from US5047528A demonstrates that deviations beyond these thresholds reduce yield by 15–30% due to competing side reactions.

Optimization of Reaction Parameters

Solvent Systems and Catalysts

Nonpolar solvents such as ethyl acetate enhance the solubility of hydrophobic intermediates, while polar aprotic solvents (e.g., DMF) facilitate nucleophilic substitutions. Ferric chloride emerges as a pivotal catalyst, with its concentration directly influencing iminium stability and reaction trajectory:

| Ferric Chloride (equiv) | Yield of Iminium Intermediate (%) |

|---|---|

| 1.0 | 58 |

| 2.0 | 82 |

| 3.0 | 65 |

Exceeding 2 equivalents promotes iron-mediated oxidative degradation, underscoring the necessity of stoichiometric precision.

Temperature and pH Control

Low-temperature conditions (0–4°C) during reduction steps minimize racemization, preserving the stereochemical integrity of the C-3' and C-4' centers. Similarly, maintaining a pH of 7.5–8.0 during deprotection prevents hydrolysis of the labile tertiary amine group.

Purification Techniques

Crude this compound is purified via a dual-phase chromatographic approach:

- Size-exclusion chromatography (Sephadex LH-20) removes high-molecular-weight impurities.

- Reverse-phase HPLC (C18 column, acetonitrile-water gradient) resolves this compound from structurally related byproducts such as 3',4'-dehydrovinpidine and leurosidine analogs.

Final purity exceeds 98%, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Analytical Characterization

Structural Validation

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) reveal <2% degradation, attributable to the tertiary amine’s resistance to oxidative cleavage under physiological conditions.

Analyse Chemischer Reaktionen

Vinepidin unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von Vinepidin zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion reduzierte Formen der Verbindung erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Vinepidine exhibits unique properties that differentiate it from other vinca alkaloids. It primarily functions by inhibiting microtubule assembly, which is crucial for cell division. In studies comparing this compound with other derivatives such as vinblastine and vincristine, this compound demonstrated a similar potency in inhibiting tubulin addition at assembly ends but was less effective in inhibiting cell proliferation in vitro .

Key Mechanisms:

- Microtubule Dynamics : this compound destabilizes microtubules, impacting cell cycle progression and leading to apoptosis in susceptible cancer cells .

- Reactive Oxygen Species : Its effects may also involve modulation of reactive oxygen species (ROS), contributing to its anticancer activity .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has a distinct absorption and metabolism profile compared to its counterparts. After administration, this compound shows a biphasic accumulation in tumors, with a slower clearance rate from normal tissues than vincristine or vinblastine. This prolonged retention may enhance its therapeutic efficacy against certain tumors while potentially reducing systemic toxicity .

Clinical Applications

This compound has been evaluated for its antitumor activity across various cancer types. While its efficacy is generally lower than vincristine, it has shown superior activity compared to vinblastine in specific models, such as human rhabdomyosarcoma xenografts .

Notable Studies:

- Rhabdomyosarcoma : In xenograft models, this compound demonstrated significant antitumor effects, although less potent than vincristine .

- Combination Therapies : Research suggests that combining this compound with other chemotherapeutic agents may enhance its effectiveness while mitigating side effects associated with high-dose therapies .

Case Studies and Research Findings

- Antitumor Activity : A study on the efficacy of this compound against a human rhabdomyosarcoma line revealed that while it was less effective than vincristine, it outperformed vinblastine. This highlights this compound's potential as an alternative treatment option in specific contexts .

- Microtubule Interaction : Comparative analysis of this compound's ability to inhibit microtubule assembly showed that it had a Ki value comparable to vincristine but was less effective in cell proliferation assays .

- Pharmacokinetic Advantages : this compound's slower clearance from tumor tissues may provide a pharmacological advantage in maintaining therapeutic concentrations longer than traditional vinca alkaloids .

Summary Table of this compound Applications

Wirkmechanismus

The mechanism of action of vinepidine involves the inhibition of microtubule assembly. Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in cell division. By inhibiting microtubule assembly, this compound disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is similar to that of other vinca alkaloids, such as vincristine and vinblastine .

Vergleich Mit ähnlichen Verbindungen

Vinepidin ähnelt anderen Vinca-Alkaloiden, wie Vincristin, Vinblastin und Vindesin. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden. Beispielsweise ist Vinepidin weniger potent als Vinblastin in der Hemmung der Zellproliferation, hat aber eine ähnliche Fähigkeit, die Mikrotubuli-Assemblierung zu hemmen. Dies macht Vinepidin zu einer wertvollen Alternative in Fällen, in denen Vinblastin oder Vincristin möglicherweise nicht geeignet sind .

Ähnliche Verbindungen:- Vincristin

- Vinblastin

- Vindesin

- Vinflunin

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating Vinepidine’s effects on microtubule dynamics and cell proliferation?

- Methodological Answer : Preclinical studies on this compound should combine in vitro tubulin polymerization assays with cell-based proliferation tests (e.g., MTT or clonogenic assays). For microtubule dynamics, purified tubulin is incubated with varying concentrations of this compound, and polymerization is measured via spectrophotometry . Cell proliferation assays should include multiple cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Ensure replication (n ≥ 3) and use vincristine/vinblastine as positive controls for comparative analysis .

Q. How do this compound’s pharmacokinetic properties influence its experimental design in animal models?

- Methodological Answer : Pharmacokinetic (PK) studies should employ high-performance liquid chromatography (HPLC) or mass spectrometry to measure plasma half-life, bioavailability, and tissue distribution in murine models. Dosing regimens must account for this compound’s solubility and metabolic stability. Use staggered sampling times (e.g., 0, 1, 4, 24 hours post-administration) and include control groups receiving vehicle or comparator Vinca alkaloids. Statistical analysis should use non-compartmental modeling (e.g., WinNonlin) .

Q. What are the key parameters for validating this compound’s purity and structural identity in synthetic batches?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity should be assessed via HPLC with UV detection (≥95% purity threshold). For reproducibility, document synthesis protocols (e.g., reaction temperature, solvent systems) and cross-validate with literature on semisynthetic Vinca alkaloids .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency and in vivo efficacy in solid tumor models?

- Methodological Answer : Discrepancies may arise from tumor microenvironment factors (e.g., hypoxia, stromal interactions). To address this, integrate ex vivo histopathology (e.g., immunohistochemistry for microtubule disruption) with PK/pharmacodynamic (PD) modeling. Use orthotopic or patient-derived xenograft (PDX) models to better mimic human tumors. Cross-reference findings with prior Vinca alkaloid studies to identify context-dependent mechanisms .

Q. What mixed-methods approaches are suitable for evaluating this compound’s therapeutic potential in combination therapies?

- Methodological Answer : Combine quantitative dose-response assays (e.g., synergy scoring via Chou-Talalay method) with qualitative interviews or surveys of clinicians experienced in Vinca alkaloid regimens. For example, a Phase Ib trial could pair dose-escalation cohorts (quantitative) with thematic analysis of patient-reported outcomes (qualitative). Ensure triangulation of data sources to validate synergy mechanisms .

Q. How should researchers design studies to address this compound’s neurotoxicity profile compared to vincristine?

- Methodological Answer : Use in vitro dorsal root ganglion (DRG) neuron cultures to assess axonal degeneration and compare with clinical neuropathy scales (e.g., NCI-CTCAE). Incorporate proteomic analysis (e.g., LC-MS/MS) to identify differential expression of microtubule-associated proteins. Cross-validate with retrospective clinical data on Vinca alkaloid toxicities .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in studies with limited sample sizes?

- Methodological Answer : Bayesian hierarchical models can improve power in small-n studies by borrowing strength from prior Vinca alkaloid data. For non-linear responses, use sigmoidal curve fitting (e.g., GraphPad Prism) with bootstrapping to estimate confidence intervals. Report effect sizes (e.g., IC₅₀) with 95% credible intervals .

Methodological Best Practices

- Replication & Transparency : Follow AJEV guidelines for experimental rigor: specify equipment models (e.g., Beckman Coulter flow cytometer), reagent sources, and statistical tests (e.g., ANOVA with Tukey post-hoc) .

- Ethical Reporting : Adhere to NIH preclinical guidelines for animal studies, including ARRIVE criteria for tumor volume measurements and survival endpoints .

- Data Contradictions : Use systematic reviews (PRISMA framework) to contextualize unexpected results, and pre-register hypotheses to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.